

Commercial suppliers and availability of Efavirenz-13C6.

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Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B15557931 Get Quote

Efavirenz-13C6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability and technical applications of **Efavirenz-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz. This document details commercially available sources, summarizes key quantitative data, and presents established experimental protocols for its use in bioanalytical assays.

Commercial Availability and Specifications

Efavirenz-13C6 is available from several specialized chemical suppliers. While pricing is often available only upon request, key technical specifications have been compiled to facilitate comparison.



Supplier	Catalog Number(s)	Purity	Isotopic Enrichment	Available Quantities
Clearsynth	CS-O-03333	98.13% (by HPLC)[1]	Not specified	1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[1]
IsoSciences	13218, ISO- 13218.1	≥98%[2]	≥99%[2][3]	1 mg[3]
MedChemExpres s	HY-10572S1	Not specified	Not specified	Not specified
Acanthus Research	EFA-16-002	Not specified	Not specified	50 mg[4]
Simson Pharma	Not specified	Not specified	Not specified	Not specified
Toronto Research Chemicals	Not specified	Not specified	Not specified	Not specified

Experimental Protocols: Quantification of Efavirenz in Biological Matrices

Efavirenz-13C6 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Efavirenz quantification in complex biological matrices such as plasma, serum, and tissue samples. The following sections outline a typical experimental workflow.

Sample Preparation

A common method for extracting Efavirenz and the **Efavirenz-13C6** internal standard from biological matrices is solid-phase extraction (SPE).

Materials:

• Biological matrix (e.g., plasma)



- Efavirenz-13C6 internal standard spiking solution
- 2% (v/v) formic acid in water
- Methanol
- 0.1% (v/v) formic acid in water
- 20% (v/v) methanol in water
- SPE cartridges (e.g., Oasis® HLB 30mg/1mL)

Procedure:

- Pre-treat plasma samples by adding 2% (v/v) formic acid.
- Spike the samples with a known concentration of the Efavirenz-13C6 internal standard solution.
- Condition and equilibrate the SPE cartridges with methanol followed by Milli-Q water.
- Load the pre-treated samples onto the SPE cartridges.
- Wash the cartridges with 0.1% (v/v) formic acid, followed by 20% (v/v) methanol.
- Elute the analyte and internal standard with 100% methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted samples are then analyzed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:



Column: Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 μm)

Mobile Phase A: 1 mM ammonium acetate in water

Mobile Phase B: Methanol

Isocratic Elution: 20:80 (A:B)

Flow Rate: 600 μL/min

• Column Temperature: 30°C

Injection Volume: 10 μL

Typical MS/MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI)

Source Temperature: 550°C

Multiple Reaction Monitoring (MRM) Transitions:

Efavirenz: 316.0 -> 244.1 m/z

- Efavirenz-13C6: 322.0 -> 250.1 m/z (Note: The exact m/z will depend on the specific labeling pattern of the 13C6 isotope)
- Gas Settings (Nitrogen):

Nebulizing Gas (GS1): 55 units

Drying Gas (GS2): 60 units

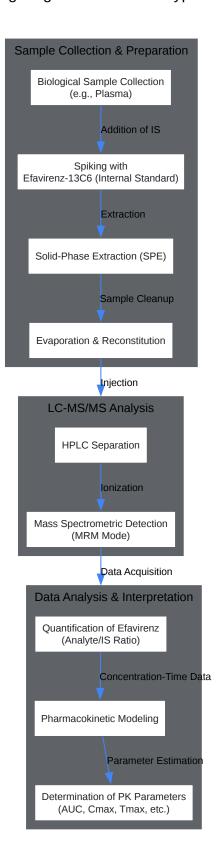
Curtain Gas: 40 units

Experimental Workflow for Pharmacokinetic Studies

The use of **Efavirenz-13C6** as an internal standard is a critical component of pharmacokinetic (PK) studies, which aim to understand the absorption, distribution, metabolism, and excretion of



Efavirenz in the body. The following diagram illustrates a typical workflow for such a study.



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Caption: Experimental workflow for a pharmacokinetic study of Efavirenz using **Efavirenz-13C6** as an internal standard.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of **Efavirenz-13C6**. For specific pricing and detailed certificates of analysis, direct contact with the suppliers is recommended. The provided experimental protocols serve as a starting point and may require optimization based on the specific laboratory instrumentation and research objectives.

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